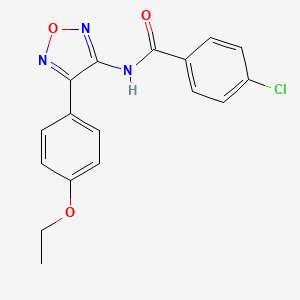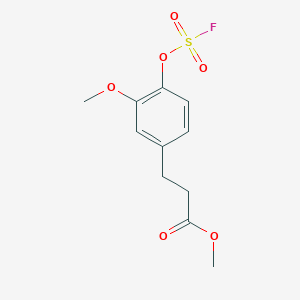![molecular formula C19H19FN2O5 B2474949 N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 1421530-70-2](/img/structure/B2474949.png)
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules . The presence of the oxalamide group suggests that it might have potential biological activity, as oxalamides are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR, FTIR, and UV-Vis spectroscopy, as well as single crystal X-ray diffraction . These techniques can provide information about the connectivity of the atoms, the presence of functional groups, and the overall 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the benzo[d][1,3]dioxol-5-yl and oxalamide groups. For example, the benzo[d][1,3]dioxol-5-yl group might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the oxalamide group could potentially increase its solubility in polar solvents .Scientific Research Applications
- Compound Description: This compound is a potent inhibitor of c-kit and VEGFR2, currently undergoing phase I clinical trials for advanced solid tumors .
- Enhanced Anticancer Activity: When combined with doxorubicin, it significantly enhances doxorubicin’s anticancer activity in colorectal carcinoma cells .
Cancer Chemoresistance Overcoming via Angiogenesis Inhibition and P-glycoprotein Efflux Pump Activity:
Antitumor Evaluation in HeLa Cells:
Future Directions
Given the potential biological activity of this compound, future research could focus on further elucidating its mechanism of action and optimizing its structure for increased potency . Additionally, the development of a reliable synthetic route for this compound would be an important step towards enabling its study .
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O5/c1-11-2-4-13(9-14(11)20)22-19(25)18(24)21-7-6-15(23)12-3-5-16-17(8-12)27-10-26-16/h2-5,8-9,15,23H,6-7,10H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITXDHVXKBWDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-bromophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2474868.png)
![2-[(3S,3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2474869.png)
![N-[(6S)-4,5,6,7-Tetrahydro-1,3-benzothiazol-6-yl]prop-2-enamide](/img/structure/B2474871.png)
![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2474874.png)

![Ethyl 3-(4-chlorophenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2474876.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2474878.png)


![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide](/img/structure/B2474885.png)
![7,8-Dihydro-6H-[1,3]dioxolo[4,5-e]isoindole hydrochloride](/img/no-structure.png)

